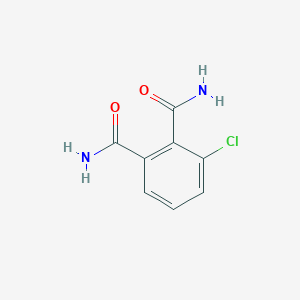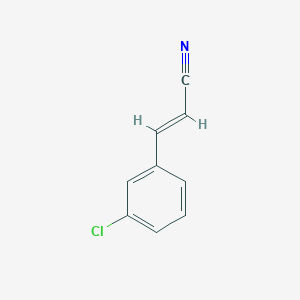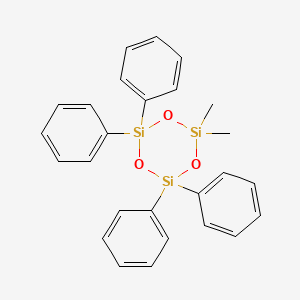![molecular formula C19H13N3O2S B3047808 N-[3-(3-oxo-4H-quinoxalin-2-yl)phenyl]thiophene-2-carboxamide CAS No. 1448137-79-8](/img/new.no-structure.jpg)
N-[3-(3-oxo-4H-quinoxalin-2-yl)phenyl]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(3-oxo-4H-quinoxalin-2-yl)phenyl]thiophene-2-carboxamide is a complex organic compound characterized by its quinoxaline and thiophene structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(3-oxo-4H-quinoxalin-2-yl)phenyl]thiophene-2-carboxamide typically involves multiple steps, starting with the formation of the quinoxaline core. This can be achieved through the condensation of 1,2-diamines with ketones or aldehydes under acidic conditions. The thiophene-2-carboxamide moiety is then introduced through a subsequent reaction with thiophene-2-carboxylic acid chloride and the appropriate amine.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: N-[3-(3-oxo-4H-quinoxalin-2-yl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the quinoxaline ring.
Substitution: Substitution reactions can introduce different functional groups to the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized quinoxaline derivatives, reduced quinoxaline derivatives, and substituted quinoxaline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: N-[3-(3-oxo-4H-quinoxalin-2-yl)phenyl]thiophene-2-carboxamide has shown potential in biological studies, particularly in the development of new drugs. Its interactions with biological targets can lead to the discovery of novel therapeutic agents.
Medicine: The compound has been investigated for its medicinal properties, including its potential use as an antiviral, antibacterial, and anti-inflammatory agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for various applications in material science.
Wirkmechanismus
The mechanism by which N-[3-(3-oxo-4H-quinoxalin-2-yl)phenyl]thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-(3-oxo-1,2,3,4-4H-quinoxalin-2-yl)-N-(4-trifluoromethyl-phenyl)-acetamide
N-(2-ethoxy-phenyl)-2-(3-oxo-1-(toluene-4-sulfonyl)-4H-quinoxalin-2-yl)-acetamide
2-(3-oxo-1,2,3,4-4H-quinoxalin-2-yl)-N-(2-trifluoromethyl-phenyl)-acetamide
Uniqueness: N-[3-(3-oxo-4H-quinoxalin-2-yl)phenyl]thiophene-2-carboxamide stands out due to its unique combination of quinoxaline and thiophene moieties. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
1448137-79-8 |
|---|---|
Molekularformel |
C19H13N3O2S |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
N-[3-(3-oxo-4H-quinoxalin-2-yl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H13N3O2S/c23-18(16-9-4-10-25-16)20-13-6-3-5-12(11-13)17-19(24)22-15-8-2-1-7-14(15)21-17/h1-11H,(H,20,23)(H,22,24) |
InChI-Schlüssel |
DHKYTRKSBHOYFC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CS4 |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


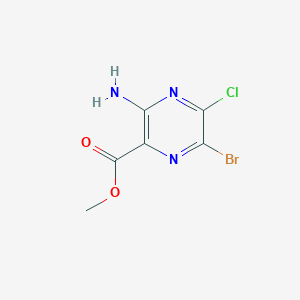

![tert-Butyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B3047729.png)


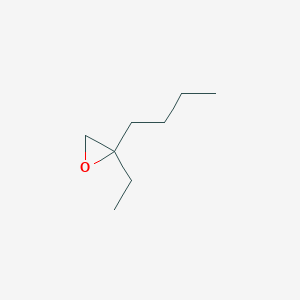
![Benzene, hexakis[(4-nonylphenyl)ethynyl]-](/img/structure/B3047737.png)

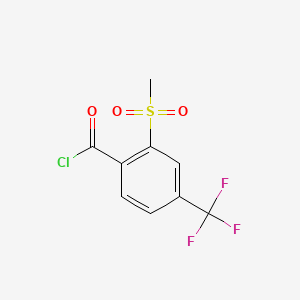

![tert-Butyl 3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carboxylate](/img/structure/B3047744.png)
